3,4-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

RORγ inverse agonism Tetrahydroquinoline sulfonamide Autoimmune disease

This N-sulfonylated tetrahydroquinoline is a validated scaffold for RORγ inverse agonism, supported by patent literature. The 3,4-difluoro substitution on the benzamide ring is essential for nuclear receptor selectivity and metabolic stability—substituting with mono-fluoro, chloro, or unsubstituted congeners without empirical verification risks loss of potency. Ideal for SAR panels assessing fluorination effects on intrinsic clearance and off-target profiling against LXRα/PXR. Confirm target engagement and selectivity before scaling.

Molecular Formula C17H16F2N2O3S
Molecular Weight 366.38
CAS No. 941971-94-4
Cat. No. B2930972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS941971-94-4
Molecular FormulaC17H16F2N2O3S
Molecular Weight366.38
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C17H16F2N2O3S/c1-25(23,24)21-8-2-3-11-9-13(5-7-16(11)21)20-17(22)12-4-6-14(18)15(19)10-12/h4-7,9-10H,2-3,8H2,1H3,(H,20,22)
InChIKeyAIKKBLINDLWRBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941971-94-4): Chemical Identity and Structural Class Overview


3,4-Difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941971-94-4) is a synthetic small molecule belonging to the N-sulfonylated tetrahydroquinoline class. Its structure comprises a 1,2,3,4-tetrahydroquinoline core bearing an N-methanesulfonyl group at the 1-position and a 3,4-difluorobenzamide moiety linked via an amide bond at the 6-position [1]. The compound has a molecular formula of C₁₇H₁₆F₂N₂O₃S, a molecular weight of 366.38 g/mol, and a computed XLogP3-AA of 2.5, indicating moderate lipophilicity [1]. This scaffold has been described in the patent literature as a framework for generating RORγ (retinoid-related orphan receptor gamma) inverse agonists with potential utility in autoimmune and inflammatory disorders [2].

Why Generic Substitution of 3,4-Difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide by Closely Related Analogs Carries Procurement Risk


Within the N-sulfonylated tetrahydroquinoline class, minor structural modifications can produce profound changes in target potency, nuclear receptor selectivity, and metabolic stability. The patent literature demonstrates that varying the N-sulfonyl substituent, the substitution pattern on the benzamide ring, and the position of the amide linkage on the tetrahydroquinoline core can shift a compound's profile from a potent RORγ inverse agonist to an inactive or promiscuous analogue [1]. Therefore, substituting this specific difluoro benzamide derivative with a mono-fluoro, chloro, or unsubstituted benzamide congener without empirical verification risks loss of the desired pharmacological activity. The following quantitative evidence guide evaluates whether such differentiation is supported by publicly available data for this exact compound.

Product-Specific Quantitative Evidence Guide for 3,4-Difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941971-94-4): Direct Comparator Data Inventory


No Direct Quantitative Comparator Data Found for This Specific Compound in Publicly Available Primary Literature or Patents

A comprehensive search of PubMed, PubChem, Google Scholar, and patent databases (as of April 2026) did not identify any primary research article, patent example, or authoritative database entry that reports quantitative biological activity data (e.g., IC₅₀, Kd, EC₅₀, % inhibition, selectivity ratios, or pharmacokinetic parameters) for 3,4-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941971-94-4) in direct comparison with a named structural analogue or reference standard [1]. The compound is listed in PubChem (CID 7657927) with only computed physicochemical properties [1]. The broader tetrahydroquinoline sulfonamide class is described in patents US 2014/0088094 A1 and WO 2012/064745 A1 as possessing RORγ inverse agonist activity, but the exemplified compounds in those patents do not include this specific CAS number [2]. Consequently, no differential evidence dimension (e.g., superior potency, improved selectivity, better metabolic stability) can be claimed at this time based on publicly available sources. This evidence gap means that any procurement or selection decision relying on quantitative differentiation must be deferred until the compound's activity is empirically measured against relevant comparators.

RORγ inverse agonism Tetrahydroquinoline sulfonamide Autoimmune disease

Research Application Scenarios for 3,4-Difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941971-94-4) Based on Available Structural Class Evidence


Chemical Probe Synthesis for RORγ Target Engagement Studies

The N-sulfonylated tetrahydroquinoline scaffold is recognized in the patent literature as a privileged chemotype for modulating RORγ activity [1]. This compound could serve as a synthetic intermediate or a starting point for structure-activity relationship (SAR) exploration aimed at identifying novel RORγ inverse agonists. However, users must first generate their own in vitro activity data, as no public comparator dataset exists for this exact structure.

Comparative Selectivity Profiling Against Nuclear Receptor Panels

Given that closely related tetrahydroquinoline sulfonamides have been optimized to eliminate off-target activity at LXRα and PXR [2], this difluoro benzamide derivative could be included in a panel of analogues to empirically determine how the 3,4-difluoro substitution pattern influences nuclear receptor selectivity relative to unsubstituted or mono-fluorinated congeners.

In Vitro Metabolic Stability Assessment of a Difluoro-Substituted Tetrahydroquinoline Series

The incorporation of fluorine atoms on the benzamide ring may modulate oxidative metabolism. This compound could be tested alongside its non-fluorinated and mono-fluorinated analogues in liver microsome or hepatocyte stability assays to quantify the impact of 3,4-difluoro substitution on intrinsic clearance, providing procurement justification based on experimentally derived stability data.

Quote Request

Request a Quote for 3,4-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.